molecular formula C9H2F18O3S B103196 1H,1H-PERFLUOROOCTYL TRIFLUOROMETHANESULFONATE CAS No. 17352-09-9

1H,1H-PERFLUOROOCTYL TRIFLUOROMETHANESULFONATE

Cat. No.: B103196
CAS No.: 17352-09-9
M. Wt: 532.15 g/mol
InChI Key: QUAJSEUQBPUVAU-UHFFFAOYSA-N
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Description

1H,1H-PERFLUOROOCTYL TRIFLUOROMETHANESULFONATE is a highly fluorinated compound known for its unique chemical properties. This compound is characterized by its high thermal stability, chemical resistance, and hydrophobic nature, making it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H,1H-PERFLUOROOCTYL TRIFLUOROMETHANESULFONATE typically involves the reaction of perfluorooctyl iodide with trifluoromethanesulfonic anhydride. The reaction is carried out under anhydrous conditions and in the presence of a suitable solvent such as dichloromethane. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced purification techniques such as distillation and recrystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1H,1H-PERFLUOROOCTYL TRIFLUOROMETHANESULFONATE primarily undergoes substitution reactions due to the presence of the trifluoromethanesulfonate group. It can also participate in nucleophilic substitution reactions where the trifluoromethanesulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile, under mild to moderate temperatures.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield a perfluorooctyl amine derivative, while reaction with an alcohol would produce a perfluorooctyl ether.

Scientific Research Applications

1H,1H-PERFLUOROOCTYL TRIFLUOROMETHANESULFONATE has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for introducing perfluorooctyl groups into molecules.

    Biology: Employed in the modification of biomolecules to enhance their stability and resistance to degradation.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of specialty coatings and materials that require high chemical resistance and hydrophobicity.

Mechanism of Action

The mechanism by which 1H,1H-PERFLUOROOCTYL TRIFLUOROMETHANESULFONATE exerts its effects is primarily through its ability to form strong interactions with other molecules. The trifluoromethanesulfonate group is a good leaving group, facilitating nucleophilic substitution reactions. The perfluorooctyl chain imparts hydrophobicity and chemical resistance, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H,1H-PERFLUOROOCTYL TRIFLUOROMETHANESULFONATE is unique due to its combination of a long perfluorooctyl chain and a trifluoromethanesulfonate group. This combination provides both high hydrophobicity and excellent leaving group properties, making it versatile for various chemical reactions and applications.

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H2F18O3S/c10-2(11,1-30-31(28,29)9(25,26)27)3(12,13)4(14,15)5(16,17)6(18,19)7(20,21)8(22,23)24/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUAJSEUQBPUVAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OS(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H2F18O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451977
Record name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17352-09-9
Record name Methanesulfonic acid, 1,1,1-trifluoro-, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17352-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl trifluoromethanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 40 g of (pentadecafluoroheptyl)methanol, 11 g. of triethylamine, and 200 ml. of methylene chloride is stirred at -20° C. while a solution of 18 g. of trifluoromethanesulfonyl chloride in 50 ml. of methylene chloride is added. The solution is stirred for one hour at room temperature and then washed with ice-cold 10% hydrochloric acid, saturated aqueous sodium bicarbonate solution, and water; dried over anhydrous magnesium sulfate; and evaporated. The residual brown liquid is distilled to yield the product as a colorless liquid.
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